2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone
Description
This compound features a hybrid heterocyclic architecture combining a 1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine moiety and a 6-methyl-2H-benzo[b][1,4]oxazine group linked via an ethanone bridge. The 1,2,4-thiadiazine ring system, sulfonated to a 1,1-dioxide, contributes to electron-withdrawing properties, while the 6-methyl substitution on the benzo[b][1,4]oxazine enhances lipophilicity. Such structural features are critical for pharmacological interactions, particularly in enzyme inhibition contexts (e.g., carbonic anhydrase or kinase targets) .
Properties
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13-6-7-16-15(10-13)21(8-9-25-16)18(22)11-20-12-19-26(23,24)17-5-3-2-4-14(17)20/h2-7,10,12H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENVERRNPHMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone , identified by CAS number 899976-94-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, pharmacological properties, and biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.36 g/mol. The structure features a benzothiadiazine core and a benzooxazine moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiadiazine Ring : This is achieved through cyclization reactions involving suitable precursors such as o-phenylenediamine and sulfur-containing reagents.
- Introduction of Functional Groups : The dioxido and oxazine groups are introduced through specific chemical reactions that ensure the stability and reactivity of the final compound.
- Acetamide Formation : The final step involves acylation to form the ethanone moiety.
Anticancer Properties
Research has indicated that compounds containing the benzothiadiazine scaffold exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of benzothiadiazine showed potent inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HEPG-2 (liver cancer) cells. The IC50 values for these compounds ranged from to , suggesting effective cytotoxicity against cancer cells while exhibiting selectivity over normal cells .
Antimicrobial Activity
Compounds similar to the one in focus have also been evaluated for antimicrobial properties:
- Several studies have shown that benzothiadiazine derivatives possess significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of .
The mechanisms by which these compounds exert their biological effects are varied:
- Apoptosis Induction : Some studies reported that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as P53 and Bax while downregulating anti-apoptotic markers like Bcl-2 .
- Enzyme Inhibition : The compounds have shown dual inhibition of enzymes like PARP-1 and EGFR, which are crucial in cancer proliferation pathways .
Study 1: Anticancer Efficacy
In a recent study focusing on various benzothiadiazine derivatives, compound 11i was found to significantly increase apoptosis in MDA-MB-231 cells by promoting caspase activation pathways. It demonstrated an IC50 of against PARP-1 compared to standard treatments like Erlotinib .
Study 2: Antimicrobial Screening
Another research effort evaluated the antimicrobial efficacy of several derivatives against pathogenic bacteria. The compound demonstrated potent activity with MIC values lower than those of conventional antibiotics used in clinical settings .
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity: The ethanone linker in the target compound may require multi-step coupling, analogous to cesium carbonate-mediated reactions in Ev8 . Lower yields in similar syntheses (e.g., 32% for compound 36 in Ev1) suggest steric or electronic challenges during alkylation or ring closure .
Physicochemical and Analytical Data
Table 2: Elemental Analysis Comparison (Selected Compounds)
The target compound’s purity and structural confirmation would likely rely on analogous techniques (e.g., ESI-MS, elemental analysis), as seen in Ev2 and Ev6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
